DisperseYellowBrownSe-4BrWetCake
Description
Disperse Yellow Brown Se-4Br Wet Cake (DYBSe-4Br) is a brominated aromatic disperse dye intermediate, commonly utilized in textile dyeing processes. Its molecular structure features a bromine substituent at the 4-position of the benzene ring, contributing to its distinct chromatic properties and stability. The "wet cake" form indicates its physical state as a semi-solid intermediate during synthesis, requiring specialized handling and purification before final application.
Properties
CAS No. |
133301-61-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Disperse Yellow Brown Se-4Br Wet Cake typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-cyanoethyl)aniline. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is often isolated as a wet cake, which is a semi-solid form containing a significant amount of water. This form is easier to handle and transport compared to dry powders .
Types of Reactions:
Oxidation: Disperse Yellow Brown Se-4Br Wet Cake can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or iron powder in acidic conditions are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Disperse Yellow Brown Se-4Br Wet Cake has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The primary mechanism of action of Disperse Yellow Brown Se-4Br Wet Cake in dyeing involves the interaction between the dye molecules and the fibers of the fabric. The dye molecules penetrate the fibers and form van der Waals forces and hydrogen bonds with the polymer chains, resulting in the desired coloration .
Comparison with Similar Compounds
Structural and Functional Comparison
The bromine substituent in DYBSe-4Br distinguishes it from non-halogenated analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid). Key differences include:
Key Observations :
- Bromine Influence : The bromine atom in DYBSe-4Br and 4-bromobenzoic acid enhances thermal stability (evidenced by high melting points) but reduces solubility in polar solvents compared to caffeic acid’s hydroxyl-rich structure .
- Functional Groups: Unlike caffeic acid’s dihydroxy and propenoic acid groups, DYBSe-4Br’s bromine and sulfonic groups (common in disperse dyes) improve lightfastness and binding affinity to synthetic fibers .
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